molecular formula C7H4F3NO2 B1314841 4-(Trifluoromethyl)pyridine-2-carboxylic acid CAS No. 588702-62-9

4-(Trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B1314841
CAS RN: 588702-62-9
M. Wt: 191.11 g/mol
InChI Key: BPRWTROIQXSSOC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4F3NO2 . It is a white crystalline powder with a melting point range of 157-162°C . This compound belongs to the class of heterocyclic building blocks and contains a pyridine ring substituted with a trifluoromethyl group at position 4 and a carboxylic acid group at position 2.


Physical And Chemical Properties Analysis

  • Melting Point : 157-162°C

Scientific Research Applications

Vibrational Spectroscopy and Computational Studies

A study conducted by Vural (2016) used Fourier transform infrared spectrometer to record the vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This research provides insights into the optimized geometric structure, vibrational wavenumbers, NMR chemical shifts, and UV–Vis absorption spectrum of the molecule. Furthermore, the study explored the nonlinear optical (NLO) properties of the molecule, including hyperpolarizability calculations, which are crucial for understanding the electronic properties and potential applications of this compound (Vural, 2016).

Metalation and Functionalization

Research by Schlosser and Marull (2003) discussed the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 4-(Trifluoromethyl)pyridine. The study highlighted the 'optional site selectivity' in the metalation process, which allows for different functionalization at specific positions on the pyridine ring. This research is significant for developing synthetic routes for various pyridine derivatives (Schlosser & Marull, 2003).

Crystal Structure Analysis

Ye and Tanski (2020) examined the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative of 4-(Trifluoromethyl)pyridine-2-carboxyylic acid. The study revealed a water-bridged hydrogen-bonding network within the crystal, offering insights into the molecular interactions and structural characteristics of such compounds. This information is valuable for understanding the solid-state properties and potential applications in material science (Ye & Tanski, 2020).

Synthesis and Functionalization Techniques

Cottet and Schlosser (2004) discussed various techniques for the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. Their research provides a comprehensive overview of methods for obtaining carboxylic acids from these pyridine derivatives, including this compound. The study contributes to the field by outlining efficient synthesis routes and highlighting the flexibility of these compounds in chemical reactions (Cottet & Schlosser, 2004).

Antibacterial Activities and DNA Interactions

A study by Tamer et al. (2018) investigated the antibacterial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including those related to this compound. This research is significant in the context of pharmaceutical and biochemical applications, providing insights into the antimicrobial properties and potential therapeutic uses of these compounds (Tamer et al., 2018).

Safety and Hazards

  • Hazard Statements : May cause skin, eye, and respiratory irritation (H302 + H312 + H332) .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWTROIQXSSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476006
Record name 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588702-62-9
Record name 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights about 4-(Trifluoromethyl)pyridine-2-carboxylic acid can be derived from the research?

A1: The research primarily focuses on the structural characterization of this compound and its copper(II) complex. [, ] While the exact molecular formula and weight aren't explicitly provided, the studies utilize spectroscopic techniques like DFT calculations and single-crystal X-ray diffraction to analyze the compound's structure. [, ] These methods provide valuable information about bond lengths, angles, and overall molecular geometry.

Q2: How do computational chemistry approaches contribute to understanding this compound?

A2: Both studies leverage computational chemistry to gain deeper insights into the compound. [, ] Specifically, they employ DFT calculations, a powerful tool to predict molecular properties. [, ] These calculations can offer information about the molecule's electronic structure, energy levels, and potential reactivity. Such data are crucial for understanding its interactions and behavior in various chemical environments.

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